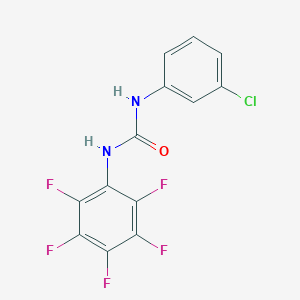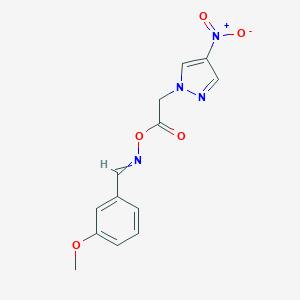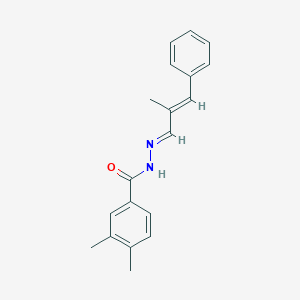![molecular formula C19H15N3O2S2 B449216 3-(2-thienyl)-N-(6-{[3-(2-thienyl)acryloyl]amino}-2-pyridinyl)acrylamide](/img/structure/B449216.png)
3-(2-thienyl)-N-(6-{[3-(2-thienyl)acryloyl]amino}-2-pyridinyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-thienyl)-N-(6-{[3-(2-thienyl)acryloyl]amino}-2-pyridinyl)acrylamide is a complex organic compound that features both thienyl and pyridinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-thienyl)-N-(6-{[3-(2-thienyl)acryloyl]amino}-2-pyridinyl)acrylamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 3-(2-thienyl)acrylic acid: This can be synthesized by the reaction of thiophene with acrylic acid under specific conditions.
Acryloylation: The 3-(2-thienyl)acrylic acid is then reacted with acryloyl chloride to form 3-(2-thienyl)acryloyl chloride.
Amidation: The 3-(2-thienyl)acryloyl chloride is then reacted with 6-amino-2-pyridine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2-thienyl)-N-(6-{[3-(2-thienyl)acryloyl]amino}-2-pyridinyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The pyridinyl and thienyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl groups can lead to sulfoxides or sulfones, while substitution reactions can yield various substituted thienyl or pyridinyl derivatives.
科学的研究の応用
3-(2-thienyl)-N-(6-{[3-(2-thienyl)acryloyl]amino}-2-pyridinyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(2-thienyl)-N-(6-{[3-(2-thienyl)acryloyl]amino}-2-pyridinyl)acrylamide involves its interaction with specific molecular targets. The thienyl and pyridinyl groups can interact with various enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Uniqueness
3-(2-thienyl)-N-(6-{[3-(2-thienyl)acryloyl]amino}-2-pyridinyl)acrylamide is unique due to the combination of thienyl and pyridinyl groups in its structure. This combination imparts specific chemical and biological properties that are not found in simpler compounds like 3-(2-thienyl)acrylic acid or (2E)-3-(2-thienyl)acryloyl chloride.
特性
分子式 |
C19H15N3O2S2 |
|---|---|
分子量 |
381.5g/mol |
IUPAC名 |
(E)-3-thiophen-2-yl-N-[6-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]pyridin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H15N3O2S2/c23-18(10-8-14-4-2-12-25-14)21-16-6-1-7-17(20-16)22-19(24)11-9-15-5-3-13-26-15/h1-13H,(H2,20,21,22,23,24)/b10-8+,11-9+ |
InChIキー |
JWYIVJUJWDLXNP-GFULKKFKSA-N |
異性体SMILES |
C1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=CS2)NC(=O)/C=C/C3=CC=CS3 |
SMILES |
C1=CC(=NC(=C1)NC(=O)C=CC2=CC=CS2)NC(=O)C=CC3=CC=CS3 |
正規SMILES |
C1=CC(=NC(=C1)NC(=O)C=CC2=CC=CS2)NC(=O)C=CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[1-(4-ethoxyphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B449135.png)
![N'-[(5-chloro-2-thienyl)methylene]-2-methoxybenzohydrazide](/img/structure/B449136.png)

![N'-[1-(2,4-dichlorophenyl)propylidene]-2-methoxybenzohydrazide](/img/structure/B449144.png)
![2-[(4-METHOXYPHENYL)AMINO]-N'-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE](/img/structure/B449146.png)
![2,2,3,3,4,4,4-heptafluoro-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B449148.png)

![isopropyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B449152.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B449153.png)
![4-(2,4-dichlorophenoxy)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide](/img/structure/B449154.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-4-methylbenzamide](/img/structure/B449155.png)
![6-Tert-butyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449158.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-methoxybenzylidene)propanohydrazide](/img/structure/B449159.png)
